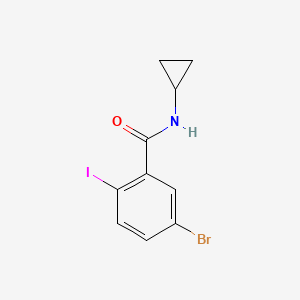
5-bromo-N-cyclopropyl-2-iodobenzamide
Overview
Description
5-bromo-N-cyclopropyl-2-iodobenzamide is a useful research compound. Its molecular formula is C10H9BrINO and its molecular weight is 365.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
5-Bromo-N-cyclopropyl-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : CHBrI N
- Molecular Weight : 319.09 g/mol
- Structural Features :
- A bromine atom at the 5-position.
- An iodine atom at the 2-position.
- A cyclopropyl group attached to the nitrogen.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may exhibit various mechanisms, including:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cellular processes, which can lead to altered cell signaling and metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and gene expression.
- DNA Interaction : Similar to other benzamides, it might interfere with DNA replication or transcription processes.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes affecting pathways |
| Receptor Modulation | Alters receptor activity impacting cell signaling |
| DNA Interaction | Potentially disrupts DNA synthesis and function |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the downregulation of specific oncogenes or tumor suppressor genes.
Antimicrobial Properties
There is evidence suggesting that halogenated benzamides possess antimicrobial activities. The presence of bromine and iodine in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Study: Antitumor Efficacy
A notable case study involved testing a related benzamide compound in vitro against human cancer cell lines. The study reported an IC value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, indicating a strong potential for further development in cancer therapy .
Table 2: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant inhibition of cancer cell proliferation | |
| Antimicrobial | Disruption of microbial growth | |
| Enzyme Inhibition | Targeting metabolic pathways |
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of compounds similar to this compound:
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size without significant toxicity at therapeutic doses.
- Toxicological Assessments : Toxicity studies indicate that while effective against tumors, careful dosing is necessary to avoid adverse effects on normal tissues.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAAWGMGIKDZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















